molecular formula C9H22Cl2N2O B3094230 [5-(4-Morpholinyl)pentyl]amine dihydrochloride CAS No. 1255718-10-5

[5-(4-Morpholinyl)pentyl]amine dihydrochloride

Cat. No. B3094230
CAS RN: 1255718-10-5
M. Wt: 245.19
InChI Key: VFXXSMCOCWOCSF-UHFFFAOYSA-N
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Description

“[5-(4-Morpholinyl)pentyl]amine dihydrochloride”, also known as MPDA, is a chemical compound used mainly in scientific research. It has the empirical formula C9H22Cl2N2O and a molecular weight of 245.19 .


Molecular Structure Analysis

The molecular structure of “[5-(4-Morpholinyl)pentyl]amine dihydrochloride” consists of a morpholine ring attached to a pentyl chain with an amine group at the end . The morpholine ring contains both nitrogen and oxygen atoms, making it a heterocyclic compound .


Physical And Chemical Properties Analysis

“[5-(4-Morpholinyl)pentyl]amine dihydrochloride” is a powder . Its SMILES string is NCCCCCN1CCOCC1.[H]Cl.[H]Cl . The InChI key is VFXXSMCOCWOCSF-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial Activity

[5-(4-Morpholinyl)pentyl]amine dihydrochloride and its derivatives demonstrate notable antimicrobial activities. A study by Bektaş et al. (2007) synthesized derivatives incorporating morpholine and tested them against various microorganisms, showing good to moderate antimicrobial properties (Bektaş et al., 2007).

Chemical Synthesis and Structural Analysis

The compound plays a significant role in the synthesis of various chemical structures. For instance, Butz & Vilsmaier (1993) used morpholino-chlorotetrahydro-N-methyl-pyridine in the synthesis of azabicyclo[3.1.0]hexane diastereomers (Butz & Vilsmaier, 1993). Khrustalev et al. (1998) explored the structural aspects of a morpholine complex in a crystal phase, revealing insights into intermolecular interactions (Khrustalev et al., 1998).

Synthesis of Derivatives

The compound is integral in the creation of various chemical derivatives. Karimian et al. (2017) synthesized new derivatives of morpholine, which were characterized by their unique spectroscopic and microanalytical data (Karimian et al., 2017).

Reaction and Synthesis Studies

Studies by El-Dean et al. (2010) and others have shown that [5-(4-Morpholinyl)pentyl]amine dihydrochloride can undergo various chemical reactions to form new compounds with potential applications in pharmaceuticals and materials science (El-Dean et al., 2010).

Applications in Organic Chemistry

The compound has applications in organic chemistry for synthesizing novel molecules. For example, research by Vyzhdak et al. (2005) involved using morpholine for synthesizing oxazole derivatives with potential applications in organic synthesis (Vyzhdak et al., 2005).

Photophysical and Electrochemical Studies

Sharma et al. (2016) conducted a study on acridone-amine-based donor–acceptors, incorporating morpholine, for potential use in optoelectronic devices. This highlights the relevance of the compound in advanced material science (Sharma et al., 2016).

Synthesis of Biodegradable Materials

The compound has been used in the synthesis of biodegradable polyesteramides, as explored by Veld et al. (1992), indicating its potential in creating environmentally friendly materials (Veld et al., 1992).

Development of Pharmaceuticals

It also finds applications in pharmaceutical development, as demonstrated in a study by Dravyakar et al. (2019), where derivatives of morpholine were synthesized and tested for their potential as COX-II inhibitors, indicating its relevance in pain management and anti-inflammatory drugs (Dravyakar et al., 2019).

Safety and Hazards

“[5-(4-Morpholinyl)pentyl]amine dihydrochloride” is classified as an eye irritant (Eye Dam. 1) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if the compound gets in the eyes .

properties

IUPAC Name

5-morpholin-4-ylpentan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c10-4-2-1-3-5-11-6-8-12-9-7-11;;/h1-10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXXSMCOCWOCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(4-Morpholinyl)pentyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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